Synthesis Pathway of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid: An In-depth Technical Guide
Synthesis Pathway of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and well-established synthetic pathway for the preparation of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. The synthesis is primarily based on two core chemical transformations: a Jourdan-Ullmann reaction for the formation of a key N-aryl anthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the final acridone scaffold. This document provides detailed experimental protocols, a summary of relevant data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a two-step process. The first step involves the copper-catalyzed N-arylation of 2-aminobenzoic acid with a substituted benzoic acid derivative, specifically 2-chloro-5-methoxybenzoic acid, via a Jourdan-Ullmann condensation. This reaction forms the intermediate, 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid.
The second step is the intramolecular cyclization of this intermediate. This is typically achieved through the action of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. This acid-catalyzed condensation results in the formation of the tricyclic acridone ring system of the target molecule.
Experimental Protocols
The following protocols are based on established methodologies for the Ullmann condensation and acridone synthesis and have been adapted for the specific synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid.
Step 1: Synthesis of 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (Intermediate)
This step employs a Jourdan-Ullmann condensation reaction.
Materials:
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2-Aminobenzoic acid
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2-Chloro-5-methoxybenzoic acid
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Anhydrous Potassium Carbonate (K₂CO₃)
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Copper (I) oxide (Cu₂O) or Copper bronze
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N,N-Dimethylformamide (DMF)
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Concentrated Hydrochloric acid (HCl)
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Deionized water
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Ice
Procedure:
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In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzoic acid (1.0 eq), 2-chloro-5-methoxybenzoic acid (1.0 eq), and anhydrous potassium carbonate (2.0 eq).
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Add N,N-dimethylformamide (DMF) as the solvent.
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To this mixture, add a catalytic amount of copper (I) oxide or copper bronze (approximately 0.1 eq).
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, allow the mixture to cool to room temperature and then pour it over a stirred mixture of ice and water.
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Filter the aqueous solution to remove the copper catalyst.
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Acidify the filtrate by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 4.
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The precipitated product, 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid, is collected by vacuum filtration.
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Wash the solid with cold deionized water and dry under vacuum.
Step 2: Synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (Final Product)
This step involves the acid-catalyzed cyclization of the intermediate.
Materials:
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2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (from Step 1)
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Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
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Deionized water
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Sodium Carbonate (Na₂CO₃) solution (5% w/v)
Procedure:
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In a clean, dry flask, dissolve the 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (1.0 eq) in concentrated sulfuric acid or polyphosphoric acid.
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Heat the mixture on a water bath or in an oil bath at 100-120°C for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully pour the hot acid mixture into a beaker containing a large volume of boiling deionized water with vigorous stirring.
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The yellow precipitate of the crude product will form. Boil the suspension for a few minutes to ensure complete precipitation.
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Filter the hot solution to collect the crude product.
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To purify, suspend the crude product in a 5% aqueous sodium carbonate solution and heat to boiling to dissolve any unreacted starting material.
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Filter the hot solution to isolate the purified 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid.
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Wash the product with hot deionized water and dry thoroughly.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| N-Phenylanthranilic acid | C₁₃H₁₁NO₂ | 213.23 | 181-183 | 80-90 |
| Acridone | C₁₃H₉NO | 195.22 | 354-356 | 85-95 |
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid.
Caption: Synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid.
